11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound is a complex tricyclic heterocyclic molecule featuring a sulfur atom (8-thia) and three nitrogen atoms (4,6,11-triaza) within its fused ring system. The structure includes a benzyl group at position 11, a phenyl group at position 4, and a butyl(ethyl)amino substituent at position 3.
Properties
IUPAC Name |
11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4OS/c1-3-5-17-31(4-2)28-29-26-25(27(33)32(28)22-14-10-7-11-15-22)23-16-18-30(20-24(23)34-26)19-21-12-8-6-9-13-21/h6-15H,3-5,16-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMNRMDMAIFBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.6 g/mol. The structure features a triazatricyclo framework that contributes to its unique properties and potential biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 2137718-92-2 |
| Molecular Formula | C28H32N4OS |
| Molecular Weight | 472.6 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of 11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines indicate promising results.
Case Studies and Research Findings
- Antimicrobial Effects : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its utility as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were comparable to known chemotherapeutic agents.
- Enzyme Inhibition Studies : The compound was tested for inhibition against specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Results showed moderate inhibition, indicating potential anti-inflammatory properties.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for further development:
- Acute Toxicity Tests : Initial assessments suggest low acute toxicity in animal models.
- Chronic Exposure Studies : Long-term studies are needed to evaluate potential carcinogenicity or organ-specific toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique substituents and tricyclic core distinguish it from analogs. Below is a detailed comparison based on structural and hypothetical functional differences:
Core Structure and Heteroatom Arrangement
- Target Compound : The 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core incorporates sulfur and nitrogen atoms in a strained tricyclic system. This arrangement may enhance electron-deficient characteristics, influencing reactivity or intermolecular interactions.
- Analog from : The compound 11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one differs only in the alkylamino substituent (ethyl/propyl vs. butyl/ethyl). This minor variation could modulate lipophilicity and steric bulk, affecting solubility or target binding .
- Analog from : The thiazolidinone derivative (5Z)-3-[4-(4-methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9c)* features a non-tricyclic core with a thioxo group. The absence of fused rings may reduce conformational rigidity but improve metabolic stability in biological systems .
Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
